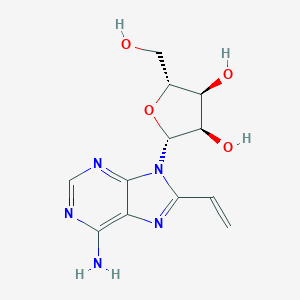

8-Vinyladenosine

Description

Historical Context and Evolution of Fluorescent Nucleoside Analogs in Biochemical Probing

The quest to visualize the complex world of nucleic acids began with the understanding that the natural bases themselves are essentially non-fluorescent, limiting their direct observation. nih.gov This prompted the development of chemically modified nucleoside analogs that could be incorporated into DNA and RNA, acting as reporters of their local environment. researchgate.net An early and seminal example in this field is 2-aminopurine (B61359) (2AP), a fluorescent analog of adenine (B156593), which has been widely used to study nucleic acid conformation and interactions. researchgate.net Other early developments included ethenoadenosine and pteridine-based analogs. nih.gov These initial probes, while groundbreaking, often presented limitations such as perturbation of the native nucleic acid structure or modest fluorescence properties. The ideal fluorescent nucleoside analog should be structurally similar to its natural counterpart to minimize disruption, exhibit bright and environmentally sensitive fluorescence, and be amenable to standard oligonucleotide synthesis and enzymatic incorporation. nih.gov This has driven the continuous evolution of these molecular tools, leading to the design of probes with improved photophysical properties and less structural perturbation. nih.govmdpi.com

Rationale for 8-Vinyladenosine Development as a Superior Fluorescent Probe

The development of this compound (8-VA) and its deoxyribose counterpart, 8-vinyl-deoxyadenosine (8vdA), was a direct response to the need for a more robust and sensitive fluorescent probe than existing analogs like 2-aminopurine. researchgate.netnih.gov The primary rationale for its creation centered on achieving superior photophysical properties while maintaining structural integrity within nucleic acid duplexes. nih.gov

Key advantages of this compound include:

High Fluorescence Quantum Yield: 8-VA exhibits a high fluorescence quantum yield, which is a measure of its brightness. nih.gov

Increased Molar Absorption Coefficient: Compared to 2AP, 8vdA has a molar absorption coefficient that is about twice as large, which allows for more sensitive detection. researchgate.netnih.gov

Minimal Structural Perturbation: When incorporated into DNA, 8vdA has been shown to be less disruptive to the duplex stability than 2AP, likely because it readily adopts the anti conformation necessary for proper Watson-Crick base pairing. researchgate.netnih.gov

Sensitivity to Base Stacking: The fluorescence of 8-VA is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases. nih.gov This property makes it an excellent tool for probing conformational changes in DNA and RNA. nih.gov

Superiority as a Two-Photon Probe: 8-VA possesses a larger difference dipole moment compared to 2AP, which, combined with its higher extinction coefficient, makes it a significantly brighter and more effective probe for two-photon microscopy studies. nih.gov

These characteristics collectively position this compound as a superior alternative to 2AP for a wide range of applications in nucleic acid research. nih.gov

Scope and Significance of this compound in Contemporary Academic Research

This compound has become a significant tool in modern biochemical and biophysical research, enabling detailed investigations into the structure, dynamics, and interactions of nucleic acids. Its applications span a variety of research areas:

Probing Nucleic Acid Structure and Dynamics: The sensitivity of 8-VA's fluorescence to its local environment allows researchers to monitor conformational changes in DNA and RNA in real-time. nih.gov The quenching of its fluorescence upon incorporation into an oligonucleotide and further changes upon duplex formation provide a direct readout of these structural transitions. nih.gov

Studying DNA-Protein Interactions: 8-VA can be strategically placed within a DNA sequence to report on the binding of proteins. Changes in its fluorescence signal can indicate binding events and provide insights into the mechanism of interaction.

Enzyme Kinetics and Mechanism: The distinct fluorescent properties of 8-VA make it a valuable substrate for studying the kinetics and mechanisms of enzymes that act on nucleic acids, such as polymerases and nucleases. nih.govnih.gov For instance, the enzymatic incorporation of this compound triphosphate can be monitored in real-time. nih.gov

Metabolic Labeling of RNA: Vinyl-modified nucleosides, including this compound, have been synthesized and tested for their ability to be metabolically incorporated into nascent RNA. This allows for the subsequent labeling and tracking of newly synthesized RNA within cells.

The versatility and enhanced properties of this compound continue to expand its use in cutting-edge research, providing a clearer window into the complex molecular processes governed by nucleic acids.

Interactive Data Tables

Photophysical Properties of 8-vinyl-deoxyadenosine (8vdA) vs. 2-aminopurine (2AP)

| Property | 8vdA | 2AP | Reference |

| Max Absorption Wavelength (λmax, nm) | 290 | 303 | nih.gov |

| Molar Absorption Coefficient (ε, M-1cm-1) | ~14,000 | ~7,000 | researchgate.netnih.gov |

| Emission Wavelength (λem, nm) | ~370 | ~370 | nih.gov |

| Quantum Yield (Φ) in buffer | ~0.4 | ~0.68 | researchgate.netnih.gov |

| Quantum Yield in ssDNA (ODN1) | 0.048 | 0.012 | nih.gov |

| Quantum Yield in dsDNA (ODN1) | 0.014 | 0.003 | nih.gov |

Note: ODN1 is a specific oligonucleotide sequence used in the comparative study.

Research Findings on this compound

| Research Area | Key Finding | Significance | Reference |

| DNA Duplex Stability | 8vdA-labeled oligonucleotides form more stable duplexes with complementary strands containing A or T opposite the probe compared to 2AP-labeled sequences. | 8vdA is less perturbing to the DNA double helix structure than 2AP. | researchgate.netnih.gov |

| Fluorescence Quenching | The fluorescence of 8vdA is significantly quenched upon incorporation into both single-stranded and double-stranded DNA. The degree of quenching is dependent on the flanking bases. | This environmental sensitivity allows for the study of local conformational changes and stacking interactions within nucleic acids. | nih.gov |

| Two-Photon Microscopy | 8-VA has a larger difference dipole moment and twice the extinction coefficient of 2AP. | 8-VA is a significantly brighter and superior probe for two-photon microscopy applications. | nih.gov |

| Enzymatic Incorporation | The triphosphate form of this compound can be a substrate for RNA polymerases. | Enables the site-specific incorporation of a fluorescent probe into RNA for structural and functional studies. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

142386-40-1 |

|---|---|

Molecular Formula |

C12H15N5O4 |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h2,4-5,8-9,12,18-20H,1,3H2,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1 |

InChI Key |

XWDWYGMKPANXOO-JJNLEZRASA-N |

SMILES |

C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Isomeric SMILES |

C=CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Synonyms |

8-vinyladenosine |

Origin of Product |

United States |

Synthetic Methodologies for 8 Vinyladenosine and Its Derivatives

Strategies for the Direct Synthesis of 8-Vinyladenosine

The direct synthesis of this compound typically starts from an 8-halogenated adenosine (B11128) precursor, most commonly 8-bromoadenosine (B559644) or 8-iodoadenosine (B613784). The key challenge lies in the selective formation of the carbon-carbon bond at the C8-position without affecting other reactive sites on the purine (B94841) ring or the ribose moiety.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the synthesis of C8-substituted purine nucleosides, including this compound. These reactions offer high efficiency and functional group tolerance under relatively mild conditions. The Stille coupling is a widely employed method for this transformation.

The Stille reaction involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, this translates to the reaction of an 8-halo-adenosine derivative with a vinylstannane reagent, such as tetravinyltin (B75620) (Sn(CH=CH₂)₄) or tributylvinylstannane (Bu₃SnCH=CH₂).

The general mechanism of the Stille coupling proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst reacts with the 8-halo-adenosine, leading to a Pd(II) intermediate.

Transmetalation: The vinyl group is transferred from the tin reagent to the palladium center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The newly formed C8-vinyl bond is established as the desired product, this compound, is released, and the Pd(0) catalyst is regenerated.

A typical synthetic route involves the initial protection of the hydroxyl groups of the ribose moiety, often as silyl (B83357) ethers, to enhance solubility in organic solvents and prevent side reactions. The protected 8-bromoadenosine or 8-iodoadenosine is then subjected to the Stille coupling conditions. For instance, the synthesis of 8-vinyl-2'-deoxyadenosine has been accomplished by reacting the corresponding 8-bromo-2'-deoxyadenosine (B120125) derivative with tetravinyltin in the presence of a palladium catalyst. rsc.org Similarly, tributylvinylstannane can be used, often with comparable or improved efficiency. mdpi.com The choice between tetravinyltin and tributylvinylstannane can depend on factors such as reactivity, toxicity, and ease of removal of the tin byproducts.

The success of the Stille coupling for the synthesis of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. These components influence the reaction rate, yield, and selectivity. Several palladium sources and phosphine (B1218219) ligands have been investigated to optimize the synthesis.

Palladium Catalysts:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a commonly used and effective catalyst for the Stille coupling of nucleosides. rsc.org It is a pre-formed, air-stable complex that readily provides the active Pd(0) species in solution.

Palladium(II) Acetate (B1210297) (Pd(OAc)₂): Often used in combination with phosphine ligands, Pd(OAc)₂ is a versatile and less expensive palladium source. It is reduced in situ to the active Pd(0) catalyst. Studies on related C-C bond formations on vinylated adenosine derivatives have shown that the choice between Pd(OAc)₂ and other palladium sources can influence the selectivity of the reaction. mdpi.com

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is another common Pd(0) source that serves as an effective precatalyst. The choice between Pd(OAc)₂ and Pd₂(dba)₃ can impact the chemoselectivity of subsequent reactions on the this compound product. For instance, in the arylation of this compound, switching from Pd(OAc)₂ to Pd₂(dba)₃ can shift the reaction from N⁶-arylation to C-vinyl arylation. mdpi.com

Phosphine Ligands: The ligands stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. The electronic and steric properties of the ligand are crucial.

Triphenylphosphine (PPh₃): This is a standard ligand used in conjunction with palladium catalysts like Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.

Bidentate Ligands: For more challenging couplings, bidentate phosphine ligands can offer enhanced stability and reactivity to the catalytic system. These include:

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Known for its wide bite angle, Xantphos can promote efficient cross-coupling reactions. In the context of modifying this compound, the combination of Pd(OAc)₂ with Xantphos has been shown to be effective. mdpi.com

DPEphos (Bis(2-diphenylphosphinophenyl)ether): This ligand has also been evaluated in palladium-catalyzed reactions involving this compound derivatives. mdpi.com

BIPHEP (2,2'-Bis(diphenylphosphino)-1,1'-biphenyl): This biphenyl-based ligand has been explored for its catalytic activity in related systems. mdpi.com

DPPF (1,1'-Bis(diphenylphosphino)ferrocene): The ferrocene (B1249389) backbone of DPPF provides a unique steric and electronic environment that can be beneficial in cross-coupling reactions. mdpi.com

The optimization of the catalytic system is often empirical and substrate-dependent. The following table summarizes some of the catalyst and ligand combinations that have been explored for reactions involving this compound and its precursors.

| Palladium Source | Ligand | Application in this compound Chemistry | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (as part of the complex) | Direct synthesis of 8-vinyl-2'-deoxyadenosine via Stille coupling. | rsc.org |

| Pd(OAc)₂ | Xantphos | Studied for palladium-catalyzed reactions on silyl-protected 8-vinyl adenosine. | mdpi.com |

| Pd₂(dba)₃ | Xantphos, DPEphos, BIPHEP, DPPF | Evaluated for palladium-catalyzed reactions on silyl-protected 8-vinyl adenosine. | mdpi.com |

To ensure the success of the Stille coupling and prevent unwanted side reactions, transient protecting groups are employed to mask the reactive functional groups of adenosine, namely the hydroxyl groups of the ribose sugar and the exocyclic amino group.

Silyl Protection: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are commonly protected as silyl ethers. Tert-butyldimethylsilyl (TBS) is a popular choice due to its stability under a range of reaction conditions and its relatively straightforward removal. The use of 2',3',5'-tri-O-tert-butyldimethylsilyl-8-bromoadenosine as a substrate for Stille coupling is a well-established strategy. mdpi.com This protection enhances the solubility of the nucleoside in organic solvents typically used for cross-coupling reactions, such as N,N-dimethylformamide (DMF) or toluene.

Dimethylformamidine Protection: The exocyclic N⁶-amino group of adenosine can also be reactive under certain conditions. To prevent its interference, it can be protected with a dimethylformamidine group. rsc.org This protecting group is introduced by reacting the nucleoside with dimethylformamide dimethyl acetal. The amidine group is stable under the conditions of the Stille coupling but can be readily removed during the final deprotection step.

The final step in the synthesis of this compound is the removal of the protecting groups. This step can be challenging due to the potential sensitivity of the vinyl group to the deprotection conditions.

The primary challenge lies in the deprotection of the silyl ethers from the ribose hydroxyls. Standard fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are commonly used for this purpose. However, the basic nature of TBAF can potentially lead to side reactions involving the 8-vinyl group. Another common reagent for silyl group removal is ammonium (B1175870) fluoride (NH₄F) in methanol (B129727). mdpi.com While effective, the yields for this deprotection step can be moderate, suggesting that some degradation of the product may occur. For instance, the deprotection of a silyl-protected this compound derivative with ammonium fluoride in methanol has been reported to proceed in 50% yield. mdpi.com

The stability of the this compound product is a key consideration. The vinyl group, being an electron-rich alkene, could be susceptible to reactions such as hydration, oxidation, or polymerization under harsh acidic or basic conditions. Therefore, mild deprotection conditions are crucial. The use of buffered fluoride sources or carefully controlled reaction times and temperatures can help to minimize degradation and enhance the stability of the final product. The choice of the silyl protecting group itself can also influence the ease of deprotection, with more labile silyl groups allowing for milder removal conditions.

Alternative Synthetic Routes for C8-Functionalization

While the Stille coupling is a dominant method, other synthetic strategies for the C8-functionalization of adenosine can be envisioned as potential routes to this compound. These alternative approaches may offer advantages in terms of reagent availability, toxicity profiles, or compatibility with other functional groups.

One potential alternative is the Heck reaction , another powerful palladium-catalyzed cross-coupling method that joins an aryl or vinyl halide with an alkene. In the context of this compound synthesis, this could involve the reaction of 8-haloadenosine with ethylene (B1197577) gas or a suitable ethylene equivalent. However, the direct use of ethylene can be challenging due to its gaseous nature and potential for polymerization.

Another conceptual approach involves the conversion of an 8-formyladenosine derivative into the vinyl group via an olefination reaction , such as the Wittig reaction . This would first require the synthesis of 8-formyladenosine, which can be achieved through the oxidation of an 8-hydroxymethyladenosine precursor. The subsequent Wittig reaction with a methylidenephosphorane (e.g., Ph₃P=CH₂) would then furnish the desired this compound. While this multi-step approach is less direct than the Stille coupling, it offers an alternative pathway that avoids the use of organotin reagents.

Synthesis of this compound Phosphoramidite (B1245037) Monomers

The incorporation of this compound into DNA or RNA strands is achieved through solid-phase synthesis, a process that requires the nucleoside to be chemically modified into a phosphoramidite monomer. This conversion is a multi-step process designed to protect reactive groups and enable efficient coupling.

Preparation of Phosphoramidite for Solid-Phase Oligonucleotide Synthesis

The synthesis of the 8-vinyl-2'-deoxyadenosine phosphoramidite is a cornerstone for its use as a fluorescent probe in nucleic acids. The process begins with a precursor, 2'-deoxyadenosine (B1664071), and proceeds through several key chemical transformations. A representative synthesis involves the initial bromination at the C8 position of the purine ring, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group. researchgate.net The crucial vinyl moiety is introduced via a palladium-catalyzed Stille coupling reaction with vinylstannane. researchgate.net To prevent unwanted side reactions during oligonucleotide synthesis, the exocyclic N6-amino group of the adenine (B156593) base is protected, often with a dimethylformamidine (dmf) group. The final step is the phosphitylation of the 3'-hydroxyl group, which converts the nucleoside into the reactive phosphoramidite monomer required for automated DNA synthesis. researchgate.net This final molecule is equipped with a phosphoramidite moiety, typically containing a diisopropylamino group and a cyanoethyl protecting group, ready for the coupling cycle on a solid support. researchgate.nettwistbioscience.com

Table 1: Synthetic Steps for 8-Vinyl-2'-deoxyadenosine Phosphoramidite

| Step | Reaction | Reagents & Conditions | Purpose | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | Br₂, acetate buffer, pH 4.2 | Introduction of a leaving group at the C8 position. | 72 |

| 2 | 5'-Hydroxyl Protection | DMTrCl, DMAP, pyridine | Protection of the 5'-OH group to ensure 3'- to 5'-directionality during oligonucleotide synthesis. | 87 |

| 3 | Vinylation (Stille Coupling) | Pd(PPh₃)₄, Sn(CH=CH₂)₄, NMP, 110°C | Introduction of the vinyl group at the C8 position. | 82 |

| 4 | N6-Amino Protection | Me₂NCH(OMe)₂, MeOH | Protection of the exocyclic amino group to prevent side reactions. | 93 |

| 5 | Phosphitylation | (iPr₂N)₂PO(CH₂)₂CN, tetrazole, CH₂Cl₂ | Introduction of the phosphoramidite moiety at the 3'-OH for solid-phase synthesis. | 60 |

Data sourced from Mely et al. researchgate.net

Considerations for Base Sensitivity and Depurination Resistance during Monomer Preparation

A significant challenge in the synthesis and use of this compound derivatives is their inherent chemical instability under certain conditions. Research has shown that 8-vinyl-2'-deoxyadenosine (8vdA) is sensitive to basic conditions and is susceptible to depurination, the cleavage of the N-glycosidic bond between the purine base and the deoxyribose sugar. researchgate.net This instability requires careful optimization of the reaction conditions throughout the monomer preparation. For instance, the final deprotection step in solid-phase synthesis, which involves removing protecting groups from the phosphate (B84403) backbone and the nucleobases, typically uses harsh basic reagents like concentrated aqueous ammonia (B1221849). atdbio.com For sensitive nucleosides like 8vdA, these conditions can lead to degradation of the modified base or cleavage from the oligonucleotide backbone. Despite these challenges, the successful preparation of the 8vdA phosphoramidite and its incorporation into oligonucleotides has been achieved, suggesting that with careful handling and potentially milder deprotection strategies, its utility can be realized. researchgate.net

Synthesis of this compound Nucleoside Phosphates

Nucleoside di- and triphosphates are the fundamental units for enzymatic nucleic acid synthesis and are involved in a vast array of cellular processes. umich.edu The preparation of this compound 5'-polyphosphates is essential for studying its interaction with enzymes like polymerases and kinases.

Preparation of this compound 5′-Di- and 5′-Triphosphate

The synthesis of nucleoside 5'-triphosphates (NTPs) and their analogs can be accomplished through both chemical and enzymatic routes. umich.edumdpi.com While specific literature detailing the synthesis of this compound 5'-di- and triphosphates is not abundant, established general methods are applicable.

One of the most prominent chemical methods is the Ludwig-Eckstein reaction. nih.gov This approach involves the initial reaction of the nucleoside with a phosphitylating agent like salicyl chlorophosphite to form a cyclic intermediate. This intermediate then reacts with pyrophosphate, followed by oxidation, to yield the desired 5'-triphosphate. nih.gov This method is advantageous as it often does not require protection of the nucleobase functional groups. nih.gov

Enzymatic synthesis provides a highly specific and often high-yielding alternative. mdpi.com A common strategy is a one-pot, multi-enzyme cascade. This typically involves three stages of phosphorylation:

Nucleoside to Monophosphate: A nucleoside kinase (NK) phosphorylates the 5'-hydroxyl group of this compound to yield this compound 5'-monophosphate (8-VAMP).

Monophosphate to Diphosphate (B83284): A nucleoside monophosphate kinase (NMPK) transfers a phosphate group from a donor like ATP to 8-VAMP, producing this compound 5'-diphosphate (8-VADP).

Diphosphate to Triphosphate: Finally, a nucleoside diphosphate kinase (NDPK) converts 8-VADP to this compound 5'-triphosphate (8-VATP), again using a high-energy phosphate donor. mdpi.com

Evaluation of Synthetic Pathways for Phosphate Introduction

Both chemical and enzymatic pathways for producing nucleoside polyphosphates have distinct advantages and limitations.

Chemical Synthesis:

Advantages: Chemical methods are highly versatile and can be applied to a wide range of nucleoside analogs that may not be recognized by enzymes. They are also scalable for producing large quantities of the target molecule. nih.gov

Limitations: These syntheses can be challenging due to the dense functionality of nucleosides. umich.edu Side reactions, such as phosphorylation at the wrong hydroxyl group or on the nucleobase itself, can occur. umich.edu The reactive nature of phosphoanhydride bonds makes them prone to degradation, and purification of the final ionic products from reagents and byproducts can be complex. umich.edu

Enzymatic Synthesis:

Advantages: Enzymatic reactions are characterized by high regio- and chemoselectivity, eliminating the need for protecting groups and minimizing side products. umich.edu The reactions are performed in aqueous solutions under mild conditions.

Limitations: The primary limitation is the substrate specificity of the kinases. A modified nucleoside like this compound may not be efficiently phosphorylated by standard enzymes. mdpi.com Furthermore, large-scale enzymatic synthesis can be costly due to the price of the enzymes and phosphate donors like ATP. mdpi.com

The choice of synthetic route depends on the specific requirements of the research, including the quantity of material needed, the availability of suitable enzymes, and the chemical stability of the nucleoside analog.

Derivatization of this compound for Expanded Research Applications

The vinyl group at the C8 position of this compound is not only a useful feature for fluorescence studies but also serves as a chemical handle for further modifications. This allows for the creation of a diverse range of adenosine analogs for various applications in chemical biology and medicinal chemistry.

A key example of derivatization involves the conversion of this compound to 8-formyladenosine. rsc.org This transformation can be achieved through a two-step process starting with the dihydroxylation of the vinyl group, followed by oxidative cleavage of the resulting diol with sodium periodate (B1199274) (NaIO₄) to yield the 8-formyl derivative. rsc.org This aldehyde is a versatile building block. It can undergo reductive amination to introduce new amine-containing side chains or participate in various olefination reactions, such as Horner-Wadsworth-Emmons (HWE) reactions, to create extended conjugated systems. rsc.org Furthermore, the aldehyde can be reduced to a hydroxymethyl group, which can then be converted to an azidomethyl group, making the nucleoside ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. rsc.org This facile synthesis and elaboration of 8-formyladenosine derivatives create a platform for developing novel probes and potential therapeutic agents. rsc.org

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 8-VA |

| 8-vinyl-2'-deoxyadenosine | 8vdA |

| 2'-deoxyadenosine | dA |

| Dimethoxytrityl | DMTr |

| 8-formyladenosine | - |

| This compound 5'-monophosphate | 8-VAMP |

| This compound 5'-diphosphate | 8-VADP |

| This compound 5'-triphosphate | 8-VATP |

| Sodium periodate | NaIO₄ |

| 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite | - |

| 2-cyanoethyl diisopropylchlorophosphoramidite | - |

| Tetrahydrofuran | THF |

| Pyridine | - |

| Acetic anhydride | - |

| N-methylimidazole | NMI |

| Trichloroacetic acid | TCA |

| Dichloroacetic acid | DCA |

| Dichloromethane | DCM |

| Acetonitrile | - |

| Adenosine triphosphate | ATP |

| Salicyl chlorophosphite | - |

| Pyrophosphate | - |

| Bromine | Br₂ |

| Dimethoxytrityl chloride | DMTrCl |

| 4-Dimethylaminopyridine | DMAP |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Tetravinyltin | Sn(CH=CH₂)₄ |

| N-Methyl-2-pyrrolidone | NMP |

| N,N-Dimethylformamide dimethyl acetal | Me₂NCH(OMe)₂ |

| 2-Cyanoethyl N,N-diisopropylphosphoramidite | - |

Synthesis of 8-Formyladenosine Derivatives

The introduction of a formyl group at the C8 position of adenosine is a critical step, creating a reactive aldehyde handle for further chemical transformations. While historically underexploited, recent methodologies have enabled efficient and scalable synthesis of N-unprotected 8-formyladenine nucleosides. rsc.org

The most prominent and effective method for introducing a formyl group at the C8 position is through a lithiation/formylation sequence. rsc.orgcommonorganicchemistry.com This approach involves the deprotonation of the C8 position of a protected adenosine precursor using a strong base, followed by quenching the resulting lithiated species with a formylating agent.

Initial attempts using methyl formate (B1220265) (HCO2Me) as the formylating agent after lithiation with lithium diisopropylamide (LDA) resulted in a mixture of the desired 8-formyl product and an undesired C8,N6-diformyl derivative. rsc.org A significant improvement was achieved by using dimethylformamide (DMF) as the electrophile. This modification successfully minimized side reactions and provided the 8-formyl derivative in high yields. rsc.org The reaction is applicable to both adenosine and 2'-deoxyadenosine precursors, demonstrating its versatility. rsc.org

The general procedure involves protecting the hydroxyl groups of the ribose sugar, commonly with silyl ethers like tert-butyldimethylsilyl (TBS), followed by lithiation and formylation. The reactions are typically fast and can be performed on a multi-millimole scale. rsc.org

| Precursor | Base (eq.) | Formylating Agent (eq.) | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 2',3',5'-tri-O-TBS-adenosine | LDA (5 eq.) | DMF (25 eq.) | THF | -78 °C | 2',3',5'-tri-O-TBS-8-formyladenosine | 82% |

| 3',5'-di-O-TBS-2'-deoxyadenosine | LDA (5 eq.) | DMF (25 eq.) | THF | -78 °C | 3',5'-di-O-TBS-8-formyl-2'-deoxyadenosine | 87% |

The synthetic utility of 8-formyladenosine derivatives is demonstrated by their conversion into a wide array of other C8-substituted analogs. The aldehyde functionality allows for diverse chemical elaborations. rsc.org

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Azidation: The aldehyde can be converted to an azide, which is a valuable functional group for click chemistry reactions like the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Olefination: The formyl group is a prime substrate for olefination reactions to create carbon-carbon double bonds, which is the direct route to vinyl derivatives. Methods like the Horner-Wadsworth-Emmons and modified Julia reactions have been successfully employed to generate C8-vinyl and C8-fluorovinyl adenosine analogs. rsc.org

| Reaction Type | Reagents | Resulting C8-Functional Group |

|---|---|---|

| Hydroxymethylation (Reduction) | NaBH4 | -CH2OH |

| Azidation | NaN3, I2, [bmim]BF4 | -N3 |

| Olefination (Horner-Wadsworth-Emmons) | (EtO)2P(O)CH2CO2Et, NaH | -CH=CHCO2Et |

| Fluoroolefination (Julia-Kocienski) | 2-(1,3-dithian-2-yl)pyridine, n-BuLi, then NFSI | -CF=CH-R |

Regiodivergent Functionalization: Catalyst-Controlled N6 versus C8-Vinyl Arylation

Once this compound is synthesized, its structure presents two key nucleophilic sites for further functionalization: the N6-amino group of the adenine base and the C8-vinyl moiety. Palladium-catalyzed cross-coupling reactions with aryl halides can be directed to either site, a process known as regiodivergent functionalization. chemrxiv.orgchemrxiv.org The outcome of the reaction is highly dependent on the specific catalytic system employed, particularly the choice of base. chemrxiv.orgchemrxiv.org

Research has shown that for the reaction between silyl-protected 8-vinyl-2'-deoxyadenosine and phenyl iodide, the combination of a palladium acetate [Pd(OAc)2] catalyst, a Xantphos ligand, and cesium carbonate (Cs2CO3) as the base predominantly favors arylation at the N6 position. chemrxiv.org In contrast, simply replacing the base with potassium phosphate (K3PO4) dramatically switches the selectivity, leading to the C8-vinyl arylated product as the major isomer. chemrxiv.orgchemrxiv.org This catalyst- and base-controlled selectivity allows for the programmed synthesis of either N6-aryl or C8-styryl adenosine derivatives from a common precursor. chemrxiv.org

| Catalyst | Ligand | Base | Major Product | Selectivity (N6-Aryl : C8-Vinyl Aryl) |

|---|---|---|---|---|

| Pd(OAc)2 | Xantphos | Cs2CO3 | N6-Aryl | Major N6 |

| Pd(OAc)2 | Xantphos | K3PO4 | C8-Vinyl Aryl | Major C8-Vinyl |

This selective functionalization provides a powerful tool for creating diverse molecular architectures and for sequentially arylating the nucleoside at both the C8-vinyl and N6 positions. chemrxiv.org

Development of C8-Alkenyl and C8-Alkynyl Adenosine Analogs

The synthesis of C8-alkenyl and C8-alkynyl adenosine analogs is a significant area of research, primarily achieved through palladium-catalyzed cross-coupling reactions starting from 8-bromoadenosine. nih.gov These reactions, such as the Sonogashira and Suzuki couplings, are highly efficient for forming carbon-carbon bonds at the C8 position. researchgate.netnih.gov

The Sonogashira coupling is the method of choice for introducing alkynyl groups. nih.govmdpi.com It typically involves reacting 8-bromoadenosine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govmdpi.com This method has been used to synthesize a wide variety of 8-alkynyladenosines, which have been investigated as selective ligands for adenosine receptors. nih.govnih.govresearchgate.net

For the synthesis of C8-alkenyl derivatives, the Suzuki coupling reaction is commonly employed. nih.gov This reaction couples 8-bromoadenosine with a vinyl boronic acid or ester, again using a palladium catalyst and a base. nih.gov Additionally, C8-alkenyl adenosine analogs can be accessed through the partial reduction of the corresponding C8-alkynyl derivatives. rsc.org

These synthetic strategies have enabled the creation of a broad library of C8-substituted adenosine analogs with diverse electronic and steric properties, facilitating structure-activity relationship studies. nih.gov

| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Product Class |

|---|---|---|---|---|

| 8-Bromoadenosine nih.gov | Terminal Alkyne (e.g., 1-Hexyne) nih.gov | Sonogashira Coupling nih.govmdpi.com | Pd(PPh3)2Cl2, CuI, Base nih.gov | C8-Alkynyladenosine nih.govnih.gov |

| 8-Bromoadenosine nih.gov | Vinyl Boronic Acid/Ester nih.gov | Suzuki Coupling nih.gov | (Ph3P)4Pd, Na2CO3nih.gov | C8-Alkenyladenosine nih.gov |

| C8-Alkynyladenosine rsc.org | H2, Lindlar's Catalyst | Partial Reduction | N/A | C8-Alkenyladenosine rsc.org |

Photophysical Characterization and Mechanistic Elucidation of 8 Vinyladenosine

Steady-State and Time-Resolved Fluorescence Spectroscopy

The interaction of 8-Vinyladenosine with light is fundamental to its application as a fluorescent marker. Spectroscopic techniques offer a window into its electronic transitions and the environmental factors that influence them.

In a neutral aqueous environment, specifically 25 mM HEPES buffer at pH 7.5, this compound exhibits a broad absorption spectrum. The maximum absorption wavelength (λ_max,abs_) is observed at 290 nm. nih.gov Following excitation, the compound fluoresces, showing a broad and structureless emission band with a maximum wavelength (λ_max,em_) at 382 nm. nih.gov The absorption and excitation spectra are noted to be largely superimposable, which suggests that fluorescent impurities are minimal. nih.gov The fluorescence of 8-VA has been found to be sensitive to temperature and the solvent environment, but not significantly affected by pH changes around neutrality or by the coupling to phosphate (B84403) groups. nih.govresearchgate.net

Table 1: Absorbance and Emission Maxima of this compound in HEPES Buffer

| Parameter | Wavelength (nm) |

|---|---|

| Absorbance Maximum (λ_max,abs_) | 290 |

| Emission Maximum (λ_max,em_) | 382 |

Data sourced from studies in 25 mM HEPES buffer, pH 7.5. nih.gov

A key advantage of this compound lies in its brightness, which is a function of both its molar absorption coefficient (ε) and its fluorescence quantum yield (Φ). The molar absorption coefficient of 8-VA is approximately 12,600 M⁻¹cm⁻¹, which is notably higher than that of 2-Aminopurine (B61359) (2-AP), a widely used fluorescent adenine (B156593) analog, whose value is around 7,200 M⁻¹cm⁻¹. nih.gov This indicates that 8-VA absorbs light more efficiently.

The fluorescence quantum yield of 8-VA in an aqueous buffer at 25°C is high, at 0.65 (±0.01), and remains independent of the excitation wavelength. nih.gov While this quantum yield is similar to that of 2-AP in water (0.68), the combination of a high quantum yield and a significantly larger molar absorption coefficient makes 8-VA a more sensitive probe for detection. nih.govresearchgate.netnih.gov When incorporated into oligonucleotides, the quantum yield of 8-VA is substantially higher than that of 2-AP in all tested sequences, in both single-stranded and duplex forms. nih.govresearchgate.net

Table 2: Comparative Photophysical Properties of this compound and 2-Aminopurine

| Property | This compound | 2-Aminopurine |

|---|---|---|

| Molar Absorption Coefficient (ε) | 12,600 M⁻¹cm⁻¹ | 7,200 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) in water | 0.65 | 0.68 |

Data reflects properties of the free nucleosides in aqueous solution. nih.govnih.gov

The Stokes shift, the difference between the maximum wavelengths of absorption and emission, is a critical parameter for fluorescent probes, as a larger shift minimizes self-quenching and improves the signal-to-noise ratio in imaging experiments. This compound exhibits a substantial Stokes shift of 92 nm (or 8300 cm⁻¹). nih.gov This is considerably larger than the Stokes shift of 2-Aminopurine, which is only 67 nm (or 5970 cm⁻¹). nih.gov

The large Stokes shift of 8-VA is advantageous for various fluorescence-based applications, including multicolor imaging and nanoscopy, as it allows for more effective separation of the excitation and emission signals, reducing background interference and bleed-through between detection channels. nih.govnih.govatto-tec.com

Time-resolved fluorescence measurements provide insights into the excited-state lifetime of a fluorophore. The fluorescence decay of this compound is often characterized by multi-exponential behavior, indicating the presence of multiple excited-state populations or decay pathways. The steady-state and time-resolved fluorescence parameters of 8-VA have been observed to depend on the nature of its flanking residues when incorporated into DNA, as well as on base pairing. researchgate.net This suggests that its photophysics are governed by mechanisms similar to those affecting 2-AP. researchgate.net For instance, studies on the related compound 8-vinyl-deoxyguanosine (8-vdG) have shown very long-lived fluorescence (3-4 ns) in various solvents, emanating from a stable excited state. nih.govdntb.gov.uauam.es While specific multi-component decay data for free this compound is less detailed in the available literature, the observed environmental sensitivity points towards complex decay kinetics influenced by its local environment.

Excited-State Dynamics and Electronic Structure Analysis

To gain a deeper understanding of the photophysical properties of this compound, theoretical and computational methods are employed. These approaches provide a molecular-level picture of the electronic structure and the dynamics that follow photoexcitation.

Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Single (CIS) methods have been utilized to analyze the electronic properties and transitions of 8-VA. nih.gov These computational studies have successfully predicted excited-state energy gaps, absorbance peak positions, and oscillator strengths that are in excellent agreement with experimental data for the free 8-VA molecule. nih.gov

A key finding from these theoretical analyses is that the high fluorescence quantum yield of this compound is associated with a dipole-allowed S1 → S0 transition. nih.gov This means that the lowest energy excited state (S1) can efficiently return to the ground state (S0) via the emission of a photon.

Furthermore, computational studies have explored the effect of the local environment on the photophysics of 8-VA, particularly when it is stacked with other DNA bases. nih.gov The fluorescence quenching observed when 8-VA is incorporated into DNA is attributed to different mechanisms depending on the neighboring bases. For example, when stacked with thymine (B56734), quenching is thought to occur primarily through non-radiative relaxation to low-lying dark excited states that are not present in the free 8-VA molecule. nih.gov In contrast, when stacked with adenine, quenching is mainly a result of the mixing of molecular orbitals in the ground state. nih.gov These theoretical insights are crucial for interpreting experimental data and for the rational design of DNA-based fluorescent probes.

Stark spectroscopy experiments, complemented by high-level ab initio calculations, have revealed that the change in the dipole moment upon excitation (Δµ) for 8-VA is significant (4.7 ± 0.3 D). acs.org This large difference in dipole moment, combined with its higher extinction coefficient, suggests that 8-VA could be a superior two-photon probe compared to 2-AP. acs.org

Analysis of Intramolecular Charge-Transfer Character

The fluorescent properties of this compound (8VA) are deeply rooted in its electronic structure, particularly the significant intramolecular charge-transfer (ICT) character of its lowest excited state (S1). Upon optical excitation, there is a substantial redistribution of electron density within the molecule. This phenomenon has been quantified through experimental techniques such as Stark spectroscopy, which measures the effect of an external electric field on the absorption spectrum.

A key parameter derived from these measurements is the difference dipole moment (Δµ), which represents the change in the dipole moment between the ground state (S0) and the first excited state (S1). For the 8VA monomer in a frozen ethanol (B145695) glass at 77 K, the S0 → S1 transition exhibits a large difference dipole moment, indicating a significant charge redistribution upon excitation. lookchem.com This pronounced ICT character is a foundational aspect of its photophysics. lookchem.comyoutube.com The process involves the transfer of electron density from an electron-donating portion of the molecule to an electron-accepting portion, facilitated by the π-conjugated system. youtube.com In polar solvents, this newly formed, highly polar excited state is stabilized, which influences the emission energy. youtube.comacs.org Theoretical calculations using ab initio methods complement these experimental findings, providing insights into the transition energies and the ground and excited state dipole moments. lookchem.com The significant ICT character not only explains the molecule's inherent fluorescence but also its sensitivity to the local environment.

Table 1: Electronic Properties of this compound upon S0→S1 Transition This table summarizes the change in electronic properties of the this compound monomer upon optical excitation, as determined by Stark spectroscopy.

| Parameter | Symbol | Value |

| Difference Dipole Moment | Δµ₀₁ | 4.7 ± 0.3 D |

| Difference Static Polarizability | tr(Δα₀₁) | 21 ± 11 ų |

| Data sourced from experimental results in frozen ethanol glass at 77 K. lookchem.com |

Influence of Conformational States (Syn-Anti Equilibrium) on Photophysical Properties

Like other 8-substituted purine (B94841) nucleosides, this compound can exist in two primary conformations around the N-glycosidic bond: syn and anti. This conformational equilibrium is a critical determinant of its biological function and photophysical behavior, especially when incorporated into nucleic acid structures. The anti conformation is required for standard Watson-Crick base pairing with thymine (in DNA) or uracil (B121893) (in RNA). nih.govcsun.edu

Studies on the related analog, 8-vinyl-deoxyadenosine (8vdA), show that the vinyl group at the C8 position does not significantly alter the sugar pucker equilibrium (North vs. South conformers). nih.gov However, it does influence the syn-anti preference. While many 8-substituted purines (like 8-bromoadenosine) favor the syn conformation, experimental evidence from NOESY NMR and thermal melting studies of oligonucleotides suggests that 8vdA preferentially adopts the anti conformation. nih.gov This preference allows it to form a stable Watson-Crick base pair with thymine, causing less disruption to the DNA duplex than might be expected. nih.gov The ability to adopt the anti conformation is crucial for its utility as a fluorescent probe that mimics natural adenine with high fidelity. nih.govresearchgate.net The photophysical properties, including fluorescence quantum yield and lifetime, are thus dependent on this conformational state, which can be influenced by the surrounding nucleic acid sequence and structure. researchgate.net

Oxidation and Reduction Potentials via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species, including nucleoside analogs. youtube.com The method involves applying a cycling potential to a solution and measuring the resulting current. libretexts.org This provides information on the oxidation and reduction potentials of a molecule, which are critical for understanding its electronic characteristics and its potential involvement in photoinduced electron transfer (PET) processes—a common fluorescence quenching mechanism. youtube.comelectrochemsci.org

A typical CV experiment for a reversible system reveals both an anodic (oxidation) peak and a cathodic (reduction) peak. The midpoint between these peak potentials provides the formal potential (E°'), a measure of the thermodynamic ease with which the molecule can be oxidized or reduced. wikipedia.orgnih.gov For irreversible processes, where the oxidized or reduced species is unstable, only one of the peaks may be visible, and alternative methods are used to estimate the redox potential. wikipedia.org

While the redox potentials of various purines and pyrimidines have been studied, specific experimental values for the oxidation and reduction potentials of this compound from cyclic voltammetry are not prominently reported in the surveyed scientific literature. lookchem.com Characterizing these potentials would be essential for a complete understanding of the thermodynamic driving force for PET between 8VA and adjacent nucleobases, which is thought to be a primary pathway for fluorescence quenching. lookchem.com

Photophysical Sensitivity to Environmental and Structural Modulations

Impact of Solvent Polarity and Temperature on Fluorescence Parameters

The fluorescence emission of this compound is highly sensitive to its immediate environment, a characteristic directly linked to its intramolecular charge-transfer nature. Changes in solvent polarity and temperature can significantly alter its fluorescence quantum yield, emission maximum (λem), and fluorescence lifetime. This sensitivity is a hallmark of fluorophores with a large difference between their ground-state and excited-state dipole moments. researchgate.netgsu.edu

Increasing the polarity of the solvent typically leads to a stabilization of the polar, charge-transfer excited state. researchgate.net This stabilization lowers the energy of the excited state relative to the ground state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This phenomenon is known as solvatochromism. lookchem.com Studies on 8VA have confirmed its solvatochromic behavior, where changes in solvent cause shifts in its emission spectra. lookchem.com

Temperature also modulates fluorescence. Generally, increasing the temperature leads to a decrease in fluorescence intensity. This is because higher thermal energy increases the probability of non-radiative decay pathways (such as internal conversion and vibrational relaxation) that compete with fluorescence. Collisions with solvent molecules become more frequent and energetic at higher temperatures, further promoting non-radiative de-excitation of the excited state.

Role of Base Stacking in Fluorescence Quenching Mechanisms

One of the most useful properties of this compound as a nucleic acid probe is the dramatic quenching of its fluorescence upon incorporation into single-stranded or double-stranded oligonucleotides. lookchem.comresearchgate.net This quenching is primarily attributed to base stacking interactions with adjacent nucleobases. lookchem.comyoutube.com When 8VA is well-stacked with neighboring purine or pyrimidine (B1678525) bases, its fluorescence quantum yield decreases significantly compared to its value as a free monomer in solution. lookchem.com

The primary mechanism believed to be responsible for this quenching is photoinduced electron transfer (PET). Upon excitation of 8VA, an electron can be transferred from an adjacent, electron-rich base (like guanine (B1146940) or adenine) to the excited 8VA, or from the excited 8VA to an electron-deficient neighbor. This process provides a fast, non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of a photon (fluorescence). nih.gov The efficiency of this electron transfer is highly dependent on the distance and orientation between 8VA and the quenching base, which is dictated by the base stacking geometry within the nucleic acid structure. youtube.com

Influence of Flanking Residues and Base Pairing on Photophysics within Oligonucleotides

When this compound is placed within an oligonucleotide, its photophysical properties are not uniform but are exquisitely sensitive to the local sequence context, specifically the identity of the flanking 5' and 3' residues and its base-pairing status. youtube.comnih.gov The degree of fluorescence quenching observed depends strongly on the nature of the immediate neighbors. researchgate.net Stacking with purine bases, particularly guanine, is often associated with more efficient quenching than stacking with pyrimidines.

Base pairing also plays a modulating role. For the related analog pyrrolocytosine, it has been observed that base pairing can lead to fluorescence quenching. For 8-vinyl-deoxyadenosine, studies have shown that its fluorescence parameters depend on whether it is in a single-stranded or duplex state. nih.gov The formation of a Watson-Crick base pair with thymine helps to lock the 8vdA into a specific anti conformation within the duplex, which in turn defines its stacking interactions with the flanking bases. nih.gov The combination of these effects—stacking interactions with 5' and 3' neighbors and the conformational constraints imposed by base pairing—determines the final fluorescence output, making 8VA a highly sensitive reporter of local DNA or RNA structure and dynamics. youtube.com

Theoretical Models for Quenching Mechanisms (e.g., Formation of Dark Non-Emissive States)

The fluorescence quenching of this compound (8VA) is a phenomenon of significant interest, particularly its sensitivity to the local environment, such as base stacking when incorporated into DNA. nih.gov While the precise photophysical pathways governing this quenching are still under investigation, theoretical models provide crucial insights into the potential mechanisms, primarily involving the transition of the excited molecule into dark, non-emissive states. nih.gov These dark states serve as non-radiative decay channels, effectively competing with fluorescence and leading to a decrease in the quantum yield.

Computational quantum mechanical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling the excited-state dynamics of 8VA and its analogs. nih.govmdpi.comrsc.org These models are employed to calculate the energies of the ground and excited states, transition dipole moments, and the potential energy surfaces that dictate the fate of the molecule after photoexcitation. nih.govacs.org

A key concept in the theoretical description of quenching is the formation of conical intersections. These are points on the potential energy surface where two electronic states become degenerate, providing a highly efficient pathway for the molecule to transition from a bright, emissive state (like the initially populated S1 state) to a dark state. From this dark state, the molecule can then rapidly return to the ground state (S0) without emitting a photon.

For vinyl-substituted purine analogs like 8VA, theoretical studies on the related compound 8-vinyldeoxyguanosine (8vdG) suggest that the main non-radiative decay channel involves surmounting a sizeable energy barrier to access a dark state. mdpi.comresearchgate.netdntb.gov.ua These computational studies indicate that the photophysical properties are modulated by the orientation of the vinyl group with respect to the purine ring, which in turn can be influenced by the solvent or the local structure of a DNA helix. mdpi.comdntb.gov.ua It is hypothesized that in a stacked conformation within DNA, intermolecular interactions can distort the geometry of 8VA in its excited state, lowering the energy barrier to a conical intersection or another dark state, thus promoting non-radiative decay and quenching the fluorescence.

The theoretical models for 8VA quenching focus on identifying these specific excited-state structures and pathways. The primary states involved are the bright ππ* state, which is responsible for the strong UV absorption and fluorescence, and potential dark states, which could be of nπ* character or twisted intramolecular charge transfer (ICT) states. The vinyl substitution at the 8-position is known to dramatically increase the fluorescence yield compared to the parent adenosine (B11128), suggesting that it raises the energy of non-radiative decay pathways. mdpi.com However, the sensitivity of this fluorescence to the environment implies that these pathways are still accessible.

High-level ab initio calculations have been used to determine the changes in electronic structure upon optical excitation of 8VA. nih.gov These studies calculate properties such as the difference dipole moment (Δμ) and the difference static polarizability (Δα), which provide information about the charge redistribution in the excited state. nih.gov A significant change in the dipole moment upon excitation is indicative of a more polar excited state, which can be stabilized to different extents by the surrounding environment, influencing the energy gap between the emissive and dark states.

The table below summarizes the types of data generated from theoretical studies on vinyl-substituted nucleosides, which are crucial for building models of their quenching mechanisms.

| Computational Method | Calculated Parameter | Significance for Quenching Mechanism |

| Time-Dependent Density Functional Theory (TD-DFT) | Excited state energies (e.g., S1, T1) | Determines the accessibility of dark triplet states via intersystem crossing. |

| TD-DFT | Potential energy surfaces | Maps the pathways from the bright excited state to dark states and conical intersections. |

| Ab initio methods (e.g., ADC(2), CASSCF) | Oscillator strengths | Distinguishes between bright (high oscillator strength) and dark (low oscillator strength) states. |

| TD-DFT with solvent models (e.g., PCM) | Solvatochromic shifts | Models the influence of the environment on the relative energies of emissive and dark states. |

| Ab initio methods | Difference dipole moment (Δμ) | Quantifies the change in charge distribution upon excitation, indicating sensitivity to environmental polarity. nih.gov |

By calculating these parameters, theoretical models can predict how changes in the environment, such as incorporation into a DNA duplex, can alter the photophysical properties of this compound, leading to the experimentally observed fluorescence quenching. The ultimate goal of these models is to provide a detailed, atomistic picture of the non-radiative decay pathways that constitute the "dark" states in the photophysics of this compound.

Interactions of 8 Vinyladenosine Within Nucleic Acid Architectures

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The primary method for creating oligonucleotides with a defined sequence is automated solid-phase synthesis. This technique allows for the sequential addition of nucleotide building blocks, including modified versions like 8-Vinyladenosine, onto a growing chain that is tethered to a solid support.

The successful synthesis of oligonucleotides containing this compound requires careful optimization of standard phosphoramidite (B1245037) chemistry protocols to ensure the integrity of the modification and the high purity of the final product. The 8-vinyl moiety, while offering valuable properties, introduces specific chemical sensitivities that must be managed.

A key consideration is the lability of the 8-vinyl group under certain chemical conditions encountered during synthesis. For instance, the vinyl group is susceptible to addition reactions, and the glycosidic bond of 8-substituted purines can be more prone to cleavage (depurination) under acidic conditions. nih.gov Research on the closely related 8-vinyl-2'-deoxyadenosine (8vdA) has highlighted several critical adjustments to standard synthesis protocols. mdpi.com

To mitigate degradation, the following methodological adaptations are often employed:

Use of Fast-Deprotecting Protecting Groups: To limit the exposure of the this compound residue to harsh basic conditions during the final deprotection step, phosphoramidite building blocks of the standard nucleosides (dA, dC, dG) with fast-deprotecting groups (e.g., acetyl for cytosine, isobutyryl for guanine) are preferred. mdpi.comnih.gov

Modified Deprotection and Cleavage: Prolonged treatment with concentrated ammonia (B1221849) can lead to the formation of polar byproducts from the reaction with the vinyl group. mdpi.com Therefore, deprotection times are kept short. An alternative is the use of milder deprotection reagents.

Milder Acid for Detritylation: To reduce the risk of depurination at the modified site, a weaker acid, such as 3% dichloroacetic acid (DCA) in a non-polar solvent, is used for the removal of the 5'-dimethoxytrityl (DMT) protecting group in each cycle. mdpi.comnih.gov

Optimized Coupling Times: To ensure efficient incorporation of the bulkier this compound phosphoramidite, the coupling time during the synthesis cycle may be extended to achieve high coupling yields, often greater than 97%. mdpi.com

These considerations are crucial for minimizing side reactions and ensuring that the final oligonucleotide population is homogenous and contains the this compound at the desired position, which is essential for subsequent biophysical and biochemical studies. nih.govresearchgate.net

Site-selective labeling refers to the incorporation of a modified nucleotide at a single, specific position within an oligonucleotide sequence. Automated solid-phase synthesis is inherently site-selective. The process involves the controlled, sequential addition of phosphoramidite building blocks to the 5'-end of a growing chain attached to a solid support. mdpi.com

To incorporate this compound at a desired position 'n' in a sequence, the corresponding this compound phosphoramidite building block is simply introduced during the 'n'th coupling cycle of the synthesis. For all other positions, the standard, unmodified nucleoside phosphoramidites are used. This direct and programmable approach allows for the precise placement of this compound, enabling detailed studies of its localized effects on nucleic acid structure and function. The synthesis of the necessary this compound phosphoramidite is a prerequisite for this process. mdpi.comnih.gov

Impact on Nucleic Acid Structure and Stability

The introduction of a modification like the 8-vinyl group can influence the local and global structure of a nucleic acid duplex, affecting its thermodynamic stability, conformation, and base-pairing interactions.

The incorporation of 8-vinyl-2'-deoxyadenosine (8vdA) generally results in a slight destabilization of the DNA duplex, though significantly less than that observed with other C8-substituted purines like 8-bromo-2'-deoxyadenosine (B120125). mdpi.com The melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates into single strands, is a common measure of this stability.

Studies on 15-mer DNA duplexes have shown that substituting a natural adenosine (B11128) with 8vdA results in a minimal decrease in Tm. The extent of this destabilization is influenced by the bases flanking the modification.

| Sequence Context (XNY)a | Modification | Tm (°C)b | ΔTm (°C)c |

|---|---|---|---|

| A A T | Unmodified (Adenosine) | 45.5 | - |

| A 8vdA T | 8-vinyl-2'-deoxyadenosine | 44.0 | -1.5 |

| T A T | Unmodified (Adenosine) | 42.6 | - |

| T 8vdA T | 8-vinyl-2'-deoxyadenosine | 42.2 | -0.4 |

a Duplex sequence: 5'-CGT TTT XNY TTT TGC-3' paired with its complement containing a thymine (B56734) opposite N. X and Y represent the 5' and 3' flanking bases, respectively.

b Conditions: 1.5 µM oligonucleotide, 100 mM NaCl, 25 mM HEPES, pH 7.5.

c Change in Tm relative to the corresponding unmodified duplex.

The conformation of the glycosidic bond, which connects the nucleobase to the sugar moiety, is a critical determinant of DNA structure. Purine (B94841) nucleosides can adopt either a syn or an anti conformation. For standard B-form DNA, all nucleosides are in the anti conformation to allow for proper Watson-Crick base pairing.

The ability of this compound to maintain the anti conformation allows it to form a standard Watson-Crick base pair with its complementary thymine residue. mdpi.com In this arrangement, the N6-amino group and the N1-nitrogen of the adenine (B156593) ring act as hydrogen bond donors and acceptors, respectively, to form two hydrogen bonds with the thymine base, just as in a canonical A-T pair. nih.gov

The integrity of this hydrogen bonding is supported by melting temperature experiments where mismatches are introduced opposite the 8vdA. The destabilizing effect of placing a non-complementary base opposite 8vdA is similar to the effect seen for a natural adenine, confirming that 8vdA behaves like adenine in its base-pairing preferences. mdpi.com Therefore, the introduction of the 8-vinyl group does not appear to compromise the hydrogen-bonding framework essential for the stability and recognition of the nucleic acid duplex.

Probing Nucleic Acid Dynamics and Interactions

Conformational transitions are fundamental to the biological functions of DNA and RNA, allowing them to switch between different structural states (e.g., B-DNA to A-DNA or Z-DNA) to facilitate processes like transcription and replication. The environmental sensitivity of this compound makes it an effective probe for monitoring these changes.

Research has shown that the fluorescence of 8vdA is responsive to changes in temperature and solvent, factors that are known to induce conformational shifts in nucleic acids. nih.gov When incorporated into a DNA or RNA strand, changes in the local structure that alter the stacking interactions between 8vdA and its neighbors lead to a corresponding change in fluorescence intensity. For instance, a transition from a B-form helix to an A-form helix alters the base pair tilt and groove dimensions, which would be expected to change the degree of fluorescence quenching of an embedded 8vdA probe. This allows researchers to track the transition process and study the equilibrium between different conformational states under various conditions. The quenching mechanisms for this compound are complex and may involve multiple non-radiative pathways, providing a rich signal for conformational analysis. nih.gov

The ability of a nucleic acid strand to distinguish between correct (canonical) and incorrect (mismatched) base partners is crucial for genetic integrity. Modified nucleosides can be used to study the thermodynamics and specificity of base pairing. Studies involving 8-vinyl-2'-deoxyadenosine (8vdA) have demonstrated its utility in this area. nih.gov

When incorporated into DNA oligonucleotides, 8vdA has been shown to be a minimally perturbing analog. Duplexes containing 8vdA paired with thymine (T) were found to be more stable than those containing the widely used fluorescent analog 2-aminopurine (B61359) (2AP). nih.gov This suggests that the vinyl modification does not drastically interfere with the Watson-Crick hydrogen bonding, and the nucleoside likely maintains the preferred anti conformation. nih.gov The stability of a duplex is a key indicator of pairing fidelity. By measuring the melting temperatures (Tm) of duplexes containing 8vdA opposite each of the four canonical bases (A, T, C, G), one can quantify its pairing selectivity. A significant decrease in Tm for mismatched pairs compared to the matched pair (8vdA:T) would indicate effective discrimination.

| Duplex Pair | Relative Stability (Tm) | Inferred Structural Impact |

|---|---|---|

| 8vdA : T | High | Stable, Watson-Crick like pairing; minimal perturbation. nih.gov |

| 8vdA : G | Low | Unstable, significant structural distortion due to purine-purine clash. |

| 8vdA : C | Low | Unstable, mismatched pairing geometry. |

| 8vdA : A | Low | Unstable, purine-purine mismatch. nih.gov |

This table illustrates the expected relative stability based on general principles of base pairing and specific findings for 8vdA, which indicate it forms stable pairs with thymine.

Base-flipping is a mechanism used by many DNA and RNA processing enzymes to access individual bases within the double helix for modification or repair. acs.org this compound has been instrumental in studying the interactions of such enzymes. A notable example involves the study of Ricin Toxin A-chain (RTA) and Pokeweed Antiviral Protein (PAP), enzymes that remove a specific adenine base from ribosomal RNA, thereby halting protein synthesis. acs.orgnih.gov

In one study, 8-vinyl-2'-deoxyadenosine (8vdA) was incorporated into a 10-mer RNA stem-loop that mimics the enzymes' target. nih.gov It was observed that RTA was unable to catalyze the release of the modified 8-vinyladenine base. acs.orgnih.gov However, the 8vdA-containing RNA still bound to the enzyme's active site and acted as a competitive inhibitor, with a measured inhibition constant (Ki) of 2.4 µM. acs.orgnih.gov In contrast, the related enzyme PAP was able to catalyze the slow release of 8-vinyladenine. acs.orgnih.gov These findings demonstrate how 8vdA can be used to dissect the catalytic mechanisms and substrate specificities of base-flipping enzymes. The presence of the vinyl group alters the electronic properties of the base, making it a useful tool for probing the transition state of the enzymatic reaction. acs.org

| Enzyme | Activity on 8vdA-RNA | Interaction Type | Key Finding |

|---|---|---|---|

| Ricin Toxin A-chain (RTA) | No catalysis observed acs.orgnih.gov | Competitive Inhibitor (Ki = 2.4 µM) acs.orgnih.gov | 8vdA in the active site prevents catalysis, acting as a potent analog. nih.gov |

| Pokeweed Antiviral Protein (PAP) | Slow catalysis observed acs.orgnih.gov | Substrate nih.gov | Demonstrates differing substrate specificity between RTA and PAP. nih.gov |

Nucleic acid hybridization, the process of two complementary single strands forming a duplex, is central to many biological processes and diagnostic technologies. The fluorescent properties of this compound make it an excellent probe for monitoring hybridization. Furthermore, its influence on the stability of the resulting duplex provides insight into the thermodynamics of these interactions.

Studies have shown that oligonucleotides containing 8vdA can form more stable duplexes than those with other fluorescent analogs like 2-aminopurine, indicating that it is less disruptive to the helical structure. nih.gov This increased stability, combined with its high molar absorption coefficient, makes it a sensitive probe for hybridization studies. nih.gov The kinetics of hybridization can be followed by monitoring the change in fluorescence as a single-stranded probe containing 8vdA binds to its target. The quenching that occurs upon duplex formation provides a real-time signal of the binding event. nih.gov This application is supported by studies on other 8-vinyl-modified nucleosides, such as 8-vinyl-2'-deoxyguanosine, which have also been developed as fluorescent probes for investigating DNA hybridization and topology. nih.gov

The ability to observe molecular processes as they happen is key to understanding their mechanisms. The favorable spectroscopic properties of this compound make it well-suited for real-time fluorescence assays. nih.gov Its molar absorption coefficient is approximately twice that of 2-aminopurine, which translates to a higher sensitivity in fluorescence detection. nih.gov

A change in the fluorescence of an 8vdA-labeled nucleic acid can signal a variety of events in real time. For example, the unwinding of a DNA duplex by a helicase could be monitored by designing a system where the 8vdA is initially quenched in the duplex state and becomes unquenched as the strands are separated. nih.gov Similarly, the enzymatic cleavage of a nucleic acid strand could be designed to separate 8vdA from a quenching moiety, leading to an increase in fluorescence. Researchers have proposed that if an enzyme like RTA were to release the 8-vinyladenine base, the resulting change in fluorescence would enable a continuous, real-time spectroscopic assay of the enzyme's activity. acs.org This approach allows for the determination of kinetic parameters for various nucleic acid-protein interactions and dynamic structural transitions.

Biochemical and Biological Applications of 8 Vinyladenosine Analogs

Modulation of Enzymatic Activity

The vinyl substitution on the purine (B94841) ring of adenosine (B11128) alters its electronic and steric properties, which in turn affects how its derivatives interact with the active sites of enzymes that process nucleotides and nucleic acids.

Ribonucleotide reductases (RNRs) are enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair. wikipedia.orgnih.gov As such, RNRs are a significant target for the development of anticancer drugs. wikipedia.org While various nucleoside analogs have been investigated as RNR inhibitors, there is currently a lack of specific published data detailing the direct inhibitory effects of 8-Vinyladenosine 5′-diphosphate on ribonucleotide reductase activity. The substrates for RNR are typically adenosine diphosphate (B83284) (ADP), guanosine (B1672433) diphosphate (GDP), cytidine (B196190) diphosphate (CDP), and uridine (B1682114) diphosphate (UDP). wikipedia.org The inhibitory potential of nucleoside analogs often stems from their ability to mimic these natural substrates and interact with the enzyme's active or allosteric sites. nih.gov

The interaction of this compound analogs with nucleases and depurination enzymes has been a subject of scientific inquiry. A notable example is the study of its effect on the Ricin Toxin A-chain (RTA), a potent ribosome-inactivating protein that halts protein synthesis by depurinating a specific adenine (B156593) residue in ribosomal RNA (rRNA).

Research has demonstrated that an RNA oligonucleotide containing 8-vinyl-2'-deoxyadenosine can act as an inhibitor of RTA. While RTA does not catalyze the removal of the modified 8-vinyladenine base, the modified RNA still binds to the active site of the enzyme, thereby functioning as a competitive inhibitor. This inhibition suggests that the vinyl group at the 8-position interferes with the catalytic mechanism of the enzyme.

The ability to incorporate modified nucleosides into DNA and RNA is crucial for various biochemical and biotechnological applications, including the development of therapeutic oligonucleotides and molecular probes. The enzymatic synthesis of nucleic acids containing this compound has been explored with mixed results.

Studies have shown that the enzymatic incorporation of this compound into RNA by cellular machinery could not be detected. This lack of incorporation may be due to the C8-modification favoring a syn conformation around the glycosidic bond, which may not be a suitable substrate for the kinases involved in the initial phosphorylation steps or for RNA polymerases.

In contrast, the deoxy- aribo counterpart, 8-vinyl-2'-deoxyadenosine 5'-triphosphate, has been successfully incorporated into a small RNA scaffold using solid-phase synthesis techniques, marking the first report of a vinyl nucleoside being incorporated into an RNA structure. This demonstrates that under specific in vitro conditions, enzymatic incorporation is possible. Furthermore, 8-vinyl-2'-deoxyadenosine has been shown to be a substrate for DNA polymerases, enabling the synthesis of modified DNA.

Antiviral and Cytostatic Research

The modification of nucleosides is a well-established strategy in the development of antiviral and anticancer agents. This compound and its analogs have been evaluated for their potential in these therapeutic areas.

While the introduction of vinyl groups into nucleosides is a known strategy for imparting antiviral activity, specific inhibitory data for this compound against Vaccinia Virus, Respiratory Syncytial Virus (RSV), and Herpes Simplex Virus Type 1 (HSV-1) is not extensively available in the public domain. General research has identified various compounds that inhibit these viruses through different mechanisms. For instance, inhibitors of the vaccinia virus DNA synthesis processivity factor D4 have been identified, and various compounds have been characterized as inhibitors of the RSV L protein polymerase. Similarly, numerous natural and synthetic compounds have been investigated for their anti-HSV activity. However, specific IC50 values for this compound against these particular viruses are not readily found in the reviewed literature.

This compound has demonstrated notable cytostatic activity, with interesting selectivity observed between different cell origins. Research has shown that this compound exhibits pronounced selective inhibitory effects on human tumor cell lines compared to murine tumor cell lines. This selectivity is a valuable characteristic in the development of anticancer agents, as it may translate to a more favorable therapeutic window.

The introduction of a vinyl group at the C-8 position of adenosine has been shown to result in nucleoside derivatives with cytostatic activity against several tumor cell lines.

Table 1: Cytostatic Activity of this compound

| Cell Line Type | Organism | Activity |

|---|---|---|

| Molt/4F | Human | Pronounced Inhibitory Effect |

| MT-4 | Human | Pronounced Inhibitory Effect |

| L1210 | Murine | Less Sensitive |

This compound as a Probe in Cellular and Molecular Systems

This compound (8VA) is an adenosine analog characterized by a vinyl group at the 8-position of the purine ring. This modification results in a red-shifted absorption spectrum and a significant fluorescence quantum yield, properties that are sensitive to base stacking interactions within nucleic acid structures. acs.org These features make 8VA and its derivatives valuable fluorescent probes for investigating the structure, dynamics, and interactions of DNA and RNA. acs.orgnih.gov

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.govnih.gov The fluorescence properties of this compound analogs make them potentially valuable reporters in HTS assays. For instance, real-time fluorescence-based assays using other emissive nucleoside analogs have been successfully developed for inhibitor discovery against enzymes like adenosine deaminase. acs.org Given that this compound is a substrate for various enzymes, its changing fluorescence upon enzymatic modification could be harnessed to screen for inhibitors or modulators of adenosine-processing enzymes in a high-throughput format.

In the realm of molecular diagnostics, laboratory-developed tests (LDTs) are crucial for detecting nucleic acids associated with genetic diseases, infectious agents, and cancer. nih.gov These assays often rely on fluorescent probes that hybridize to specific target sequences. nih.govgoogle.com The incorporation of this compound into oligonucleotide probes offers a potential avenue for developing novel diagnostic tools. Its sensitivity to hybridization and local environment could be used to generate a "signal-on" or "signal-off" response upon binding to a specific genetic marker, facilitating the detection of pathogens or disease-related mutations. researchgate.netamp.org While the direct application of this compound in commercial HTS or diagnostic assays is not yet widespread, its intrinsic properties position it as a promising candidate for the development of next-generation molecular probes.

The fluorescence of this compound is notably quenched when it is incorporated into a single-stranded oligonucleotide and further changes upon forming a duplex, making it an excellent probe for nucleic acid-related processes. researchgate.net Its fluorescence is sensitive to base stacking, which is a fundamental interaction in nucleic acid structures. acs.org This sensitivity allows for the real-time monitoring of changes in DNA and RNA conformation, such as folding, unfolding, and binding events. nih.govnih.gov